2-(1-Hydroxycycloheptyl)acetic acid
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Overview
Description
2-(1-Hydroxycycloheptyl)acetic acid is an organic compound with the molecular formula C9H16O3 It is characterized by a cycloheptyl ring substituted with a hydroxy group and an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Hydroxycycloheptyl)acetic acid typically involves the following steps:
Cycloheptanone to 1-Hydroxycycloheptane: Cycloheptanone is reduced to 1-hydroxycycloheptane using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
1-Hydroxycycloheptane to this compound: The hydroxy group is then functionalized with an acetic acid moiety through a reaction with bromoacetic acid in the presence of a base like potassium carbonate (K2CO3).
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(1-Hydroxycycloheptyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxy group can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Bromoacetic acid in the presence of a base like potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Formation of 2-(1-Oxocycloheptyl)acetic acid.
Reduction: Formation of 2-(1-Hydroxycycloheptyl)ethanol.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-(1-Hydroxycycloheptyl)acetic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(1-Hydroxycycloheptyl)acetic acid involves its interaction with specific molecular targets and pathways. The hydroxy and carboxylic acid groups allow it to form hydrogen bonds and ionic interactions with various biomolecules, potentially affecting their function and activity. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Cycloheptanone: A precursor in the synthesis of 2-(1-Hydroxycycloheptyl)acetic acid.
1-Hydroxycycloheptane: An intermediate in the synthesis process.
2-(1-Oxocycloheptyl)acetic acid: An oxidation product of this compound.
Uniqueness
This compound is unique due to its specific structural features, which confer distinct chemical reactivity and potential biological activities. Its combination of a cycloheptyl ring with hydroxy and acetic acid functionalities makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
2-(1-hydroxycycloheptyl)acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O3/c10-8(11)7-9(12)5-3-1-2-4-6-9/h12H,1-7H2,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUWXYMMPKVJGKZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)(CC(=O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
99183-12-7 |
Source
|
Record name | 2-(1-hydroxycycloheptyl)acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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